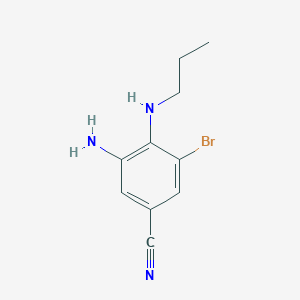

(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

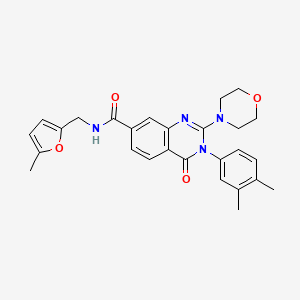

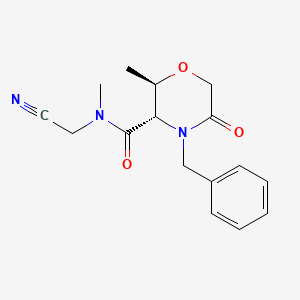

“(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Applications De Recherche Scientifique

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Research on derivatives of nitroindole, such as (4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol, has shown promising results in antimicrobial, antiinflammatory, and antiproliferative activities. These compounds have been synthesized and tested for their effectiveness in these areas, demonstrating moderate to good antiproliferative activity in cell line assays (Narayana et al., 2009).

Solvatochromism and Probing Solvent Mixtures

Nitro-substituted phenyl methanol derivatives exhibit solvatochromic properties, meaning their color changes depending on the solvent's polarity. These compounds have been used as probes to investigate binary solvent mixtures, leveraging their unique UV-vis spectroscopic behavior to study solute-solvent interactions (Nandi et al., 2012).

Selectivity in Ion Sensing

Specific derivatives of nitroindole have been synthesized and characterized for their selectivity in ion sensing, particularly for Hg(II) ions. These compounds demonstrate good selectivity and response times, making them potential candidates for use in various analytical applications (Jain et al., 2000).

Applications in Organic Synthesis

In organic synthesis, certain nitroindole derivatives serve as reagents for metal-free reduction of nitro aromatic compounds. This application is significant for the development of environmentally friendly and sustainable chemical processes (Giomi et al., 2011).

Inhibitors in Bacterial Efflux Pumps

Some 2-aryl-1H-indole inhibitors, related to nitroindole derivatives, have been synthesized and studied for their role as inhibitors in bacterial efflux pumps. These compounds have shown potential as new antibacterial agents against Staphylococcus aureus (Ambrus et al., 2008).

Fluorescent Colorimetric Chemosensors

Phenyl thiadiazole-based Schiff base receptors, structurally related to nitroindole derivatives, have been developed for the detection of Al3+ ions. These compounds exhibit turn-on fluorescent and colorimetric properties, making them useful for chemical analysis and environmental monitoring (Manna et al., 2020).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

[4-[(6-nitroindol-1-yl)methyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-11-13-3-1-12(2-4-13)10-17-8-7-14-5-6-15(18(20)21)9-16(14)17/h1-9,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXXNVGBLHJCJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)

![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B3000420.png)

![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)